molecular formula C6H8O B088459 4-Methyl-4-penten-2-yn-1-ol CAS No. 10605-68-2

4-Methyl-4-penten-2-yn-1-ol

Cat. No.: B088459
CAS No.: 10605-68-2
M. Wt: 96.13 g/mol
InChI Key: JEHOGLRXCCPCJQ-UHFFFAOYSA-N
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Description

4-Methyl-4-penten-2-yn-1-ol (CAS 10605-68-2) is an unsaturated alcohol with the molecular formula C6H8O and a molecular weight of 96.13 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of fragrances, carotenoids, and vitamins . Its terminal alkyne and alkene functional groups make it a valuable precursor for metal-catalyzed rearrangement reactions, such as the Meyer-Schuster- and Rupe-Kambli-type rearrangements, to form important α,β-unsaturated carbonyl intermediates . Reported physical properties include a calculated density of approximately 0.93 g/cm³ and a calculated boiling point of 159.2°C at 760 mmHg . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound with standard safety precautions, noting its calculated flash point of 61.9°C .

Properties

IUPAC Name

4-methylpent-4-en-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHOGLRXCCPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447078
Record name 4-methyl-4-penten-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10605-68-2
Record name 4-methyl-4-penten-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 4 Methyl 4 Penten 2 Yn 1 Ol and Its Derivatives

Catalytic Reactions Involving the Alkynol Moiety

The alkynol portion of 4-methyl-4-penten-2-yn-1-ol is particularly susceptible to a variety of transition metal-catalyzed reactions, leading to a diverse array of molecular architectures.

Gold-Catalyzed Cyclization and Rearrangement Processes of Alkynol Systems

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate carbon-carbon triple bonds towards nucleophilic attack. In the context of enynol systems like this compound, this activation can initiate a cascade of cyclization and rearrangement reactions. The specific pathway is highly dependent on the substitution pattern of the enyne. For instance, gold(I) can catalyze the cycloisomerization of enynes to form complex cyclic structures. The intramolecular addition of the hydroxyl group to the gold-activated alkyne is a common initial step, leading to the formation of furan (B31954) analogues or other oxygen heterocycles.

Furthermore, propargylic alcohols can undergo a gold-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated ketones. This transformation proceeds through the isomerization of the propargylic alcohol to an enone. The reaction conditions for gold-catalyzed rearrangements are typically mild, often occurring at room temperature.

Reaction Type Catalyst System Key Transformation Potential Product from this compound
CycloisomerizationCationic Au(I) complexes (e.g., [Au(PPh₃)Cl]/AgBF₄)Intramolecular nucleophilic attack of the alcohol onto the activated alkyneSubstituted furan or other oxygen-containing heterocycles
Meyer-Schuster RearrangementAu(I) complexesIsomerization of the propargylic alcohol to an enoneAn α,β-unsaturated ketone

Gold-Catalyzed Hydroamination of Propargylic Alcohols

The gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines provides a direct route to 3-hydroxyimines with high regioselectivity. This reaction can be controlled to yield different products by varying the reaction conditions. For example, the resulting 3-hydroxyimines can be subsequently reduced to form 1,3-amino alcohols or hydrolyzed to produce 3-hydroxyketones. A proposed mechanism, supported by experimental and computational studies, suggests that hydrogen bonding plays a crucial role in determining the regioselectivity of the reaction. The versatility of this method allows for the synthesis of a variety of nitrogen-containing compounds from propargylic alcohols.

Reactants Catalyst Primary Product Potential Subsequent Products
Propargylic alcohol, AnilineGold(I) complex3-Hydroxyimine1,3-Amino alcohol (via reduction), 3-Hydroxyketone (via hydrolysis)

Palladium-Catalyzed Reactions, including Hydrogenation and Cross-Coupling

Palladium catalysts are highly versatile in promoting a range of transformations on unsaturated systems. For a molecule like this compound, both the alkyne and alkene moieties can be targeted.

Hydrogenation: The selective hydrogenation of the triple bond to a double bond or the complete saturation of both the triple and double bonds can be achieved using palladium catalysts under a hydrogen atmosphere. The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene formation) and reaction conditions are critical in controlling the selectivity of the reduction.

Cross-Coupling: The terminal alkyne functionality, after conversion to a metal acetylide, can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille reactions. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a novel strategy for alkyne-alkyne cross-coupling has been developed using palladium catalysis where ene-yne-ketones act as carbene precursors. This allows for the synthesis of conjugated enynes in a stereoselective manner. The Sonogashira reaction, a cornerstone of alkyne chemistry, facilitates the coupling of terminal alkynes with aryl or vinyl halides.

Reaction Type Catalyst System Reactant Key Transformation
HydrogenationPd/C, H₂This compoundSelective or complete reduction of C-C multiple bonds
Sonogashira CouplingPd(PPh₃)₄, CuITerminal alkyne, aryl/vinyl halideFormation of a new C(sp)-C(sp²) bond
Alkyne-Alkyne Cross-CouplingPalladium catalystEne-yne-ketone, terminal alkyneFormation of conjugated enynes

Hydrosilylation Reactions Mediated by Transition Metal Catalysts

The hydrosilylation of the alkyne in this compound involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond, yielding vinylsilanes. This transformation is typically catalyzed by various transition metal complexes, with the regioselectivity being a key consideration. Depending on the catalyst and reaction conditions, the silyl (B83357) group can add to the terminal or internal carbon of the alkyne.

Mechanistically, the reaction often proceeds via oxidative addition of the silane (B1218182) to the metal center, followed by alkyne insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination. Earth-abundant transition metals like iron and cobalt have also been explored as catalysts for the dihydrosilylation of terminal alkynes, offering a more sustainable approach to organosilane synthesis.

Catalyst Type General Outcome Key Mechanistic Steps
Platinum complexesMixture of vinylsilane isomersOxidative addition, alkyne insertion, reductive elimination
Ruthenium complexesCan provide Z-vinylsilanesVaries, can involve silyl migration
Iron/Cobalt complexesDihydrosilylation of terminal alkynesInvolves hydrometalation and σ-bond metathesis

Silver-Catalyzed Cyclization of Acetylenic Alcohols

Silver salts can catalyze the heteroannulation of alkynols, leading to the formation of functionalized heterocycles. The presence of a propargylic C-O bond can significantly accelerate these cyclization reactions. For this compound, a silver-catalyzed intramolecular cyclization could proceed via the nucleophilic attack of the hydroxyl group onto the silver-activated alkyne. This would likely lead to the formation of a five- or six-membered oxygen-containing ring, depending on the regioselectivity of the attack. Asymmetric silver-catalyzed reactions have also been developed for the functionalization of alkynes.

Reactions Involving the Olefinic Component

While the alkynol moiety is often the more reactive site for many transition metal-catalyzed reactions, the terminal double bond of this compound can also undergo a range of transformations. Selective reaction at the olefin can be achieved by choosing appropriate reagents and catalysts that favor reaction with the less sterically hindered and more electron-rich double bond over the internal triple bond.

Reactions such as epoxidation, dihydroxylation, and radical additions can be directed to the olefinic component. For instance, radical addition to the C=C double bond of 1,6-enynes, followed by cyclization onto an activated alkyne, has been reported. Additionally, enyne metathesis, typically catalyzed by ruthenium complexes, involves a bond reorganization between the alkene and alkyne to produce 1,3-dienes. The driving force for this reaction is the formation of a thermodynamically stable conjugated system.

Reaction Type Reagent/Catalyst Expected Transformation of the Olefin
Epoxidationm-CPBAFormation of an epoxide
DihydroxylationOsO₄, NMOFormation of a diol
Enyne MetathesisRuthenium carbene complexBond reorganization to form a 1,3-diene
Radical AdditionRadical initiator, radical trapAddition across the double bond, potential for subsequent cyclization

Selective Functionalization and Addition Reactions of the Double Bond

The carbon-carbon double bond in this compound is a point of unsaturation, making it susceptible to addition reactions where two or more molecules combine to form a single, larger molecule known as an adduct. In these reactions, one of the two bonds in the double bond is broken, allowing each carbon atom to form a new single bond with another atom or group.

Common addition reactions applicable to the alkene moiety include:

Hydrogenation: The addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst like platinum (Pt) or nickel (Ni), results in the saturation of the alkene to form the corresponding alkane structure. This reaction is generally exothermic but requires a catalyst to overcome a high activation energy. The process is often stereospecific, with both hydrogen atoms adding to the same side of the double bond (syn-addition) when a heterogeneous catalyst is used.

Halogenation: Alkenes readily react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an addition reaction. This can serve as a chemical test for unsaturation, as the characteristic color of the halogen solution disappears upon reaction.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the hydroxyl group adds to the more substituted carbon.

Hydroxyl Group Reactivity and Derivatizations

The primary hydroxyl group in this compound is a versatile functional handle for a variety of derivatization reactions. As a propargylic alcohol, its reactivity is influenced by the adjacent alkyne, which plays a crucial role in substitution and rearrangement pathways.

Nucleophilic Substitutions of the Hydroxyl Group in Propargylic Alcohols

Direct nucleophilic substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy involves conducting the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The resulting leaving group, water (H₂O), is much more stable than the hydroxide ion.

However, many nucleophiles are deactivated in strongly acidic conditions. Therefore, alternative methods that avoid pre-activation steps are highly desirable for their atom efficiency. Lewis acids like bismuth trichloride (B1173362) (BiCl₃) have been shown to catalyze direct propargylic substitutions, enabling reactions like propargylation, etherification, and amination to proceed with good yields. These reactions are powerful because the retained alkyne moiety can be further transformed into various other functional groups.

Formation of Allenyl Boronates from Propargylic Carbonates and Acetates

Propargylic derivatives such as carbonates and acetates are excellent substrates for synthesizing allenyl boronates. A versatile method involves the copper(I)-catalyzed reaction of propargylic carbonates with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This reaction is highly selective and tolerates a wide range of functional groups. A catalyst system like Cu(O-t-Bu)/Xantphos is effective for preparing various allenyl boronates, including those with different substitution patterns and even axially chiral ones from optically active propargylic carbonates.

The resulting allenyl boronates are valuable synthetic intermediates. For instance, their Lewis acid-promoted addition to aldehydes can produce homopropargylic alcohols with high stereoselectivity.

Propargylic Carbonate Substrate (R¹, R², R³)Catalyst SystemProductDiastereoselectivity (anti:syn)YieldReference
R¹=c-Hex, R²=H, R³=BuCu(O-t-Bu)/Xantphossyn-Homopropargylic alcohol6:9453%
R¹=Me, R²=Me, R³=PhCH₂CH₂Cu(O-t-Bu)/XantphosHomopropargylic alcohol-90%

Synthesis of Acetylenic Epoxides from Alkynols

The synthesis of acetylenic epoxides from alkynols like this compound can be approached by targeting the double bond. Epoxides, or oxiranes, are three-membered cyclic ethers that are significantly more reactive than other ethers due to ring strain. A common and direct method for converting an alkene to an epoxide is through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene.

Another route to epoxides involves the formation of a halohydrin intermediate. By reacting the alkene with a halogen in the presence of water, a halohydrin is formed. Subsequent treatment with a base removes a proton from the hydroxyl group, and the resulting alkoxide performs an intramolecular Williamson ether synthesis to form the epoxide ring.

Direct epoxidation of the alkyne triple bond is more complex. The reaction with peroxyacids can lead to a highly unstable intermediate called an oxirene, which tends to rearrange quickly.

Isomerization and Rearrangement Studies

The conjugated enynol system of this compound and its derivatives is prone to various isomerization and rearrangement reactions, often leading to structurally diverse products.

Allylic Rearrangements in Enynol Systems, including Stereoisomer Formation

Propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones or aldehydes. This transformation is typically acid-catalyzed.

When reactions involving this compound lead to the formation of a new chiral center, the product can exist as a pair of stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other. The formation of a new chiral center often occurs when a planar, sp²-hybridized carbon (like those in the double bond) is converted to a tetrahedral, sp³-hybridized carbon. Unless a chiral catalyst or reagent is used, addition reactions to such planar groups typically occur with equal probability from either face, resulting in a 50:50 mixture of the two enantiomers. This type of mixture is known as a racemic mixture and is optically inactive.

Meyer-Schuster Rearrangements of α-Acetylenic Alcohols to α,β-Unsaturated Carbonyl Compounds

The Meyer-Schuster rearrangement is a well-established acid-catalyzed isomerization of secondary and tertiary α-acetylenic alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This transformation proceeds through a formal 1,3-shift of the hydroxyl group and subsequent tautomerization of the resulting allenol intermediate. organicreactions.org The reaction is typically promoted by strong acids, but milder conditions employing transition metal catalysts have been developed to enhance selectivity and functional group tolerance. rsc.org

For a tertiary alcohol like this compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated aldehyde. The mechanism involves the protonation of the alcohol, followed by the rate-determining 1,3-hydroxyl shift to form a vinyl cation, which is then trapped by water to form an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated carbonyl compound.

However, in the case of tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can also occur. wikipedia.orgrsc.org The Rupe rearrangement typically leads to the formation of α,β-unsaturated ketones via an enyne intermediate. wikipedia.org The outcome of the reaction, whether it follows the Meyer-Schuster or Rupe pathway, is often dependent on the specific substrate and reaction conditions. While no specific studies on the Meyer-Schuster rearrangement of this compound are available, the general reactivity of tertiary α-acetylenic alcohols suggests it would be a viable substrate for this transformation.

Table 1: Examples of Meyer-Schuster Rearrangement with Tertiary Propargylic Alcohols
SubstrateCatalyst/ConditionsProductYield (%)Reference
1,1-Diphenyl-2-propyn-1-olTsOH, Toluene, reflux3,3-Diphenylpropenal85 wikipedia.org
3-Methyl-1-pentyn-3-olH₂SO₄, H₂O3-Methyl-3-penten-2-one70 rsc.org
1-EthynylcyclohexanolFormic acid1-Acetylcyclohexene90 wikipedia.org

Complex Cascade and Multicomponent Reactions

The dense functionality of this compound makes it an ideal candidate for complex cascade and multicomponent reactions, enabling the rapid construction of intricate molecular architectures from simple precursors.

Transition metal-free cascade reactions offer a sustainable and cost-effective approach to the synthesis of complex nitrogen-containing heterocycles. While specific examples involving this compound are not documented, the reactivity of alkynols with imines under basic conditions has been explored. These reactions often proceed through a series of nucleophilic additions and cyclizations to afford diverse heterocyclic scaffolds.

For instance, a plausible transition metal-free cascade reaction of this compound with an imine could be initiated by the deprotonation of the terminal alkyne with a strong base. The resulting acetylide could then act as a nucleophile, attacking the imine carbon. The subsequent intramolecular cyclization involving the hydroxyl group could lead to the formation of various heterocyclic systems, depending on the nature of the imine and the reaction conditions. The conjugated en-yne moiety of this compound adds further possibilities for tandem reactions, such as electrocyclizations or further nucleophilic additions.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to generate a product that contains substantial portions of all the starting materials. rsc.orgorganic-chemistry.org The integration of alkynols like this compound into MCRs can lead to the efficient synthesis of highly complex and diverse molecular architectures.

The terminal alkyne of this compound is a particularly useful functional group for MCRs. For example, it can participate in A³-coupling (aldehyde-alkyne-amine) reactions, which are copper-catalyzed MCRs that produce propargylamines. The resulting propargylamine (B41283) from this compound would be a highly functionalized intermediate, poised for further transformations.

Furthermore, the hydroxyl group can also participate in MCRs, such as the Passerini or Ugi reactions, after conversion to a suitable carboxylic acid or isocyanide derivative. The combination of the alkyne, alkene, and alcohol functionalities in a single molecule offers a rich platform for the design of novel MCRs to access advanced molecular architectures, including polycyclic and spirocyclic systems.

Table 2: Potential Multicomponent Reactions Involving Alkynol Scaffolds
MCR TypeReactantsPotential Product Scaffold
A³-CouplingAldehyde, Secondary Amine, AlkynolPropargylamine derivative
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanide (from Alkynol)Peptidomimetic with alkynyl side chain
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanide (from Alkynol)α-Acyloxy carboxamide with alkynyl side chain

Mechanistic Investigations and Computational Chemistry

Reaction Mechanism Elucidation: An Uncharted Territory

A critical aspect of understanding any chemical compound's reactivity is the elucidation of its reaction mechanisms, which involves identifying key intermediates and mapping out the energetic landscape of its transformations.

Characterization of Key Intermediates and Reaction Pathways

There is a notable absence of published studies specifically detailing the isolation or spectroscopic characterization of intermediates involved in reactions of 4-Methyl-4-penten-2-yn-1-ol. Research on analogous but distinct molecules, such as the sulfuric acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, highlights the type of mechanistic work that is lacking for the target compound. chemicalbook.com For this compound, the specific pathways for its synthesis or subsequent reactions, and the structures of any transient species, remain uninvestigated.

Transition State Analysis and Reaction Coordinate Profiling in Catalytic Transformations

Transition state theory is fundamental to understanding reaction rates and catalytic effects. dntb.gov.ua All chemical transformations proceed through a high-energy transition state, and enzymes or catalysts function by stabilizing this transient structure. dntb.gov.ua Computational studies on related compounds, like the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol (B147250), have successfully mapped reaction coordinates and identified rate-determining transition states. researchgate.net However, similar analyses for catalytic transformations involving this compound are not present in the scientific literature, leaving its catalytic potential and the nature of its transition states purely speculative.

Theoretical and Computational Approaches: A Call for Investigation

Modern computational chemistry provides powerful tools for predicting and understanding molecular behavior. Methodologies like Density Functional Theory (DFT) are routinely used to explore electronic structure, reactivity, and thermodynamic parameters.

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

DFT calculations have been successfully applied to analyze the electronic structure of related ketones, such as 4-methyl-3-penten-2-one. researchgate.net Such studies can determine molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net However, no equivalent DFT studies have been published for this compound. The specific electronic properties conferred by the combination of its alkene, alkyne, and alcohol functional groups have not been computationally explored.

Computational Modeling of Catalytic Cycles and Selectivity

The prediction of reaction outcomes, particularly in catalysis, is a significant application of computational modeling. For instance, DFT has been used to explain the endo-selectivity observed in the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol by comparing the activation barriers of competing reaction pathways. researchgate.net This level of detailed computational modeling of potential catalytic cycles for this compound is currently absent from the literature.

Kinetic Modeling and Thermodynamic Parameter Calculations for Alcohol Transformations

Kinetic modeling and the calculation of thermodynamic parameters like entropy and enthalpy are essential for understanding and optimizing chemical reactions. The temperature dependence of thermodynamic properties has been analyzed for molecules like 4-methyl-3-penten-2-one using DFT calculations. researchgate.net This provides valuable data on the stability and energy requirements of transformations over a range of conditions. researchgate.net For this compound, there are no published kinetic models or thermodynamic parameter calculations for its potential transformations, hindering a quantitative understanding of its reactivity.

Applications in Advanced Organic Synthesis and Chemical Research

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups within 4-Methyl-4-penten-2-yn-1-ol makes it an ideal starting material for the synthesis of intricate and high-value molecules. Its ability to participate in a variety of coupling and cyclization reactions has been explored in the synthesis of numerous complex chemical structures.

Synthesis of Natural Products and Bioactive Analogues from Alkynol Derivatives

While direct total syntheses of specific natural products using this compound are not extensively documented, the enyne (alkene-alkyne) alcohol motif is a well-established precursor in the synthesis of a wide range of naturally occurring and biologically active compounds. The reactivity of this arrangement allows for the construction of complex carbon skeletons through various synthetic strategies. For instance, enyne metathesis and intramolecular cycloaddition reactions are powerful tools for assembling cyclic systems present in many natural products. The terminal alkyne and the vinyl group of this compound provide the necessary handles for such transformations, enabling the formation of diverse ring systems that are central to the structure of many bioactive molecules.

Precursors in Vitamin and Carotenoid Synthesis Pathways

The synthesis of vitamins and carotenoids often involves the assembly of polyene chains, which are long hydrocarbon chains with multiple alternating double bonds. While there is no direct evidence of this compound being a direct precursor in established industrial syntheses of vitamins like Vitamin A, its C6 carbon skeleton and unsaturation make it a conceptually relevant building block. durham.ac.ukresearchgate.net The industrial synthesis of Vitamin A, for example, has historically involved the coupling of smaller, functionalized building blocks to construct the final C20 polyene structure. durham.ac.uk A C6 unit with the functionality of this compound could potentially be modified and incorporated into such synthetic sequences.

Carotenoid biosynthesis in nature proceeds from the C5 building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). iupac.org Chemical syntheses, however, can utilize a variety of starting materials. The structural elements of this compound, after suitable chemical modifications, could serve as a synthon for portions of a carotenoid backbone. The presence of both double and triple bonds offers flexibility for stereoselective introduction of further unsaturation, a key feature of the carotenoid structure. nih.gov

Construction of Heterocyclic and Carbocyclic Scaffolds

The enyne functionality of this compound is particularly well-suited for the construction of both heterocyclic and carbocyclic ring systems, which are core structures in a vast number of pharmaceuticals and natural products.

Heterocyclic Scaffolds: Gold-catalyzed cyclization of enynols is a powerful method for the synthesis of substituted furans. beilstein-journals.orgrsc.orgnih.govrsc.org In this type of reaction, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the hydroxyl group. For a substrate like this compound, this would lead to the formation of a furan (B31954) ring, a common motif in bioactive compounds. The reaction conditions are typically mild, and the substitution pattern on the starting enynol can be used to control the substitution on the resulting furan. beilstein-journals.orgrsc.org

Catalyst TypeGeneral SubstrateProductReference
Gold (I) or Gold (III)(Z)-2-en-4-yn-1-olsSubstituted Furans/Dihydrofurans beilstein-journals.orgnih.gov
GoldAlk-4-yn-1-onesSubstituted Furans or 4H-Pyrans rsc.org

Carbocyclic Scaffolds: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which is a highly effective method for the synthesis of cyclopentenones. wikipedia.orgorganic-chemistry.org The intramolecular version of this reaction, using a molecule that contains both an alkene and an alkyne, is particularly powerful for the construction of bicyclic systems. This compound, possessing both of these functional groups, is a prime candidate for an intramolecular Pauson-Khand reaction. This would lead to the formation of a bicyclic cyclopentenone, a structural motif found in a variety of natural products. The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals can also be used. wikipedia.orgorganic-chemistry.org

ReactionReactantsProductCatalystReference
Pauson-Khand ReactionAlkene, Alkyne, Carbon MonoxideCyclopentenoneDicobalt Octacarbonyl wikipedia.orgorganic-chemistry.org

Synthesis of Polyunsaturated Acetylenic Alcohols and Allenic Derivatives

The terminal alkyne group in this compound serves as a versatile handle for chain extension and the creation of more complex unsaturated systems.

Polyunsaturated Acetylenic Alcohols: The terminal alkyne can undergo various coupling reactions, such as the Sonogashira or Glaser couplings, to be linked to other unsaturated fragments. This allows for the synthesis of longer polyunsaturated chains, including polyynes, which are of interest for their electronic and material properties. The primary alcohol function in the molecule can be maintained or modified as needed during these synthetic sequences.

Allenic Derivatives: Propargyl alcohols, such as this compound, are excellent precursors for the synthesis of allenes. Allenes are compounds containing two cumulative double bonds and are found in a number of natural products and are also useful synthetic intermediates. A common method for the conversion of propargyl alcohols to allenes is the Myers-Saito rearrangement or related reactions involving the reduction of the propargyl alcohol. These reactions often proceed with a high degree of stereocontrol, allowing for the synthesis of chiral allenes from chiral propargyl alcohols.

Utility in Catalyst Development and Ligand Design

The structural features of this compound also suggest its potential use in the field of catalysis, either as a component of a catalyst system or as a precursor for the synthesis of specialized ligands.

Exploration of Alkynols in New Catalytic Systems

The alkyne and alcohol functionalities of this compound can coordinate to metal centers, making it a potential ligand for transition metal catalysts. The interaction of the pi-system of the alkyne with a metal can influence the electronic properties and reactivity of the metal center. The hydroxyl group can also act as a coordinating group or be modified to introduce other coordinating atoms. This dual coordination capability could be exploited in the development of new catalysts for a variety of organic transformations. For example, the hydroxyl group could act as a directing group, guiding a metal catalyst to a specific site in a substrate to achieve high regioselectivity in a reaction. Furthermore, the chiral nature of many alkynols synthesized from prochiral aldehydes and ketones makes them attractive candidates for the development of asymmetric catalysts.

Intermediate for Specialty Chemical Production and Pharmaceutical Research

The primary utility of this compound in advanced synthesis lies in its role as a precursor in carbon-carbon bond-forming reactions, particularly in metal-catalyzed cross-coupling processes. The presence of both sp² and sp hybridized carbons, along with a nucleophilic hydroxyl group, offers multiple reaction sites.

Detailed research findings indicate its application in palladium and copper co-catalyzed coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures. ethernet.edu.et A documented synthetic protocol involves the reaction of propargyl alcohol with an appropriate vinyl bromide in the presence of a Pd(PPh₃)₄ and copper(I) iodide catalyst system to yield this compound. ethernet.edu.et This highlights its role not just as a starting material but as a target molecule whose synthesis is of interest, underscoring its value as a building block for more complex structures. Such coupling reactions are fundamental in producing specialty chemicals and are a key strategy in the synthesis of pharmaceutical intermediates. thomasnet.com

The enyne motif within the molecule is a well-established reactive partner in various transformations, including cycloadditions and metathesis reactions, which are pivotal in synthesizing heterocyclic compounds and other scaffolds of interest in medicinal chemistry. chemsrc.com

Table 1: Documented Synthesis Involving this compound
Reaction TypeKey ReagentsCatalyst SystemSignificance
Pd/Cu-Catalyzed Cross-CouplingPropargyl alcohol, a vinyl bromidePd(PPh₃)₄ / CuI in diethylamineDemonstrates the compound's role as a structural unit in building larger, unsaturated molecules typical in specialty chemical synthesis. ethernet.edu.et

Exploration in Novel Materials Science Applications (e.g., as precursors for functional polymers)

While specific research detailing the polymerization of this compound is not extensively documented in readily available literature, its structure as an "enyne alcohol" makes it a compound of significant interest for materials science. The field of enyne metathesis polymerization has established that monomers containing both an alkene and an alkyne can undergo controlled polymerization to create functional polymers with unique properties. researchgate.netnih.govnih.govresearchgate.net

The general mechanism of enyne metathesis involves the reaction of the alkyne and alkene with a metal carbene catalyst, leading to the formation of a conjugated diene system within the polymer backbone. wikipedia.org This process can be highly controlled, allowing for the synthesis of polymers with well-defined molecular weights and complex architectures, such as block copolymers. researchgate.netnih.gov The hydroxyl group on this compound could serve as a valuable functional handle. This functionality could be used for post-polymerization modification, allowing for the attachment of other molecules to tune the polymer's properties (e.g., solubility, thermal stability) or to introduce specific functionalities for applications in coatings, additives, or biomedical materials. nih.govmorressier.comresearchgate.net

The potential for this monomer lies in its ability to participate in polymerization schemes like Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic structure, or other cascade polymerization processes driven by the reactivity of the enyne group. nih.govmorressier.comacs.org

Table 2: Potential Polymerization Pathways for Enyne Alcohol Monomers
Polymerization TypeReactive MoietyPotential Polymer FeatureExample Application Area
Enyne Metathesis PolymerizationAlkene and AlkyneConjugated diene backbone, controlled molecular weight. researchgate.netnih.govwikipedia.orgFunctional materials, degradable polymers. nih.govresearchgate.net
Thiol-yne "Click" PolymerizationAlkyneHighly crosslinked networks, functionalizable polymer particles. researchgate.netCoatings, advanced composites.
Post-Polymerization ModificationHydroxyl GroupAttachment of specific functional groups, tuning of material properties. morressier.comBiomaterials, responsive materials.

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Propargyl alcohol
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Copper(I) iodide (CuI)
Diethylamine

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the unambiguous structural determination and in-depth analysis of 4-Methyl-4-penten-2-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the different hydrogen environments within the molecule. Key expected resonances would include those for the hydroxyl proton, the methylene (B1212753) protons adjacent to the alcohol, the vinyl protons, and the methyl protons. The chemical shifts (δ) and spin-spin coupling constants (J) would be crucial in confirming the connectivity of these protons.

¹³C NMR: The carbon NMR spectrum would show discrete signals for each unique carbon atom in this compound. This includes the sp³-hybridized carbons of the methyl and methylene groups, the sp²-hybridized carbons of the alkene, and the sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺·), allowing for the confirmation of the elemental composition (C₆H₈O).

Fragmentation Patterns: Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The resulting mass spectrum would display a characteristic pattern of fragment ions. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The analysis of these fragmentation patterns provides valuable structural information.

In a synthetic context, mass spectrometry is an effective tool for reaction monitoring. By analyzing aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the this compound product can be tracked, allowing for the optimization of reaction conditions.

Property Value
Molecular FormulaC₆H₈O
Molecular Weight96.13 g/mol
Exact Mass96.057514874 Da

Note: The data in this table is based on computed properties from PubChem.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit distinct absorption bands corresponding to the vibrational modes of the functional groups. Key expected absorptions include:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C≡C stretching for the alkyne, which is often weak, appearing around 2100-2260 cm⁻¹.

C=C stretching for the alkene group, in the range of 1620-1680 cm⁻¹.

C-H stretching bands for both sp² and sp³ hybridized carbons.

A C-O stretching band for the alcohol, typically found between 1000-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, aiding in their definitive identification.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for determining the purity of volatile compounds like this compound.

In a GC-MS analysis, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities based on differences in boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This allows for the quantification of the purity of this compound and the identification of any byproducts or residual starting materials from a synthesis.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer and Complex Mixture Separation

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of compounds in complex mixtures. While this compound itself is achiral, HPLC would be crucial for separating it from any constitutional isomers that may have been formed during its synthesis.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for Unsaturated Alcohols

The chemical industry's shift towards environmental sustainability necessitates the development of green synthetic routes for key intermediates like unsaturated alcohols. Future research will focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Alcohols themselves are increasingly viewed as environmentally friendly chemical reagents for a variety of organic transformations. nih.gov

Key research objectives in this area include:

Atom-Economic Catalysis: Designing catalytic systems that maximize the incorporation of all reactant atoms into the final product. This includes transition-metal-catalyzed redox isomerization of propargyl alcohols to enones, which replaces traditional two-step reduction and oxidation sequences. pnas.org

Transition-Metal-Free Synthesis: Exploring synthetic pathways that avoid the use of heavy or toxic transition metals. For instance, base-mediated radical coupling of aromatic alcohols has shown promise as a benign and efficient method. chalmers.senih.gov

Alternative Energy Sources: Investigating the use of microwave irradiation, sonication, and photochemical methods to drive reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. umontreal.ca

Benign Solvent Systems: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids, which can reduce the environmental impact of chemical processes. pnas.org

FeatureConventional SynthesisFuture Green Synthesis
Catalysts Often stoichiometric reagents or heavy metal catalystsHighly efficient, recyclable catalysts (e.g., biocatalysts, earth-abundant metals)
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids, or solvent-free conditions
Energy Input Conventional thermal heatingMicrowave, photochemical, or ultrasonic energy
Byproducts Often produces significant hazardous wasteAims for minimal byproducts, with water often being the only one chalmers.se
Atom Economy Can be lowHigh, maximizing incorporation of starting materials

Expanding the Scope of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in 4-Methyl-4-penten-2-yn-1-ol presents a significant challenge and opportunity for synthetic chemists. Future work will aim to develop new reactions and catalysts that can precisely target a specific functional group with high chemo-, regio-, and stereoselectivity. mdpi.comsemanticscholar.org

Prospective research areas are:

Asymmetric Catalysis: Designing novel chiral catalysts to control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. Asymmetric hydroformylation, for example, is an efficient method for creating C-C bonds and chiral aldehydes from alkenes. researchgate.net

Ligand Development: Synthesizing advanced ligands for metal catalysts that can fine-tune reactivity and selectivity. Noncovalent interactions between a ligand and substrate are being explored to influence the site-selectivity of reactions. acs.org

Cascade Reactions: Devising multi-step reactions that occur in a single pot, which can significantly improve efficiency by reducing the need for intermediate purification steps. rsc.org

Selective Functionalization: Developing methods to selectively react with the hydroxyl group, the triple bond, or the double bond. For example, silylformylation allows for the selective addition of a formyl group and a silyl (B83357) group across the alkyne moiety. researchgate.net

Integration of this compound Chemistry with Flow Chemistry and Automation

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. rsc.orgvapourtec.com The integration of automated systems with flow reactors represents a frontier in chemical synthesis. beilstein-journals.org

Future research will likely focus on:

High-Throughput Screening: Utilizing automated flow systems to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to discover new transformations or optimize existing ones. rsc.org

Enhanced Safety: Leveraging the small reactor volumes in flow chemistry to safely handle highly reactive intermediates or hazardous reagents that would be problematic in large-scale batch reactors. rsc.org

Multistep Synthesis: Designing integrated flow systems where the product of one reaction is directly fed into the next reactor, enabling complex, multistep syntheses to be performed continuously and without manual intervention. umontreal.ca

AI and Machine Learning Integration: Combining flow chemistry platforms with artificial intelligence and machine learning algorithms to enable autonomous reaction optimization and discovery, accelerating the development of new synthetic methods. rsc.org

ParameterBatch ChemistryFlow Chemistry
Heat & Mass Transfer Often inefficient, leading to temperature gradientsHighly efficient due to high surface-area-to-volume ratio
Safety Higher risk with hazardous reagents or exothermic reactionsInherently safer due to small reaction volumes rsc.org
Scalability Challenging; requires re-optimizationStraightforward; achieved by running the system for longer rsc.org
Control Limited control over reaction time and mixingPrecise control over residence time, temperature, and mixing vapourtec.com
Automation Difficult to fully automateReadily integrated with automated pumps, valves, and analytical tools vapourtec.com

Interdisciplinary Research Leveraging Alkynol Reactivity (e.g., in advanced materials, sensing)

The alkyne functional group is exceptionally versatile, participating in a wide range of reactions that make it valuable for interdisciplinary applications, from materials science to chemical biology. youtube.com Future research will exploit the reactivity of this compound as a precursor for functional materials and sensors.

Key avenues for exploration include:

Advanced Polymers: Using the alkyne group in polymerization reactions, such as "click chemistry," to create advanced materials like conductive polymers or photo-cross-linkable polyesters for biomedical applications. youtube.comacs.org

Surface Functionalization: Employing the alkyne moiety to functionalize the surfaces of nanoparticles (e.g., gold nanoparticles) to create new materials for chemical sensing or therapeutic delivery. acs.orgnih.gov Alkynes are a promising alternative to thiols for this purpose due to their chemical inertness and simpler preparation. nih.gov

Chemical Probes and Sensors: Incorporating the alkynol structure into larger molecules designed to act as fluorescent probes for detecting specific analytes. Alkyne-based polymers have already shown potential for the selective detection of metal ions like chromium(VI). mdpi.com

Nanomaterials: Utilizing alkyne derivatives as precursors for the synthesis of carbon-based nanomaterials, such as carbon nanotubes and graphene. youtube.com

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-4-penten-2-yn-1-ol, and how can reaction conditions be tailored to improve yield?

Propargyl alcohols like this compound are often synthesized via nucleophilic addition to ketones or aldehydes. For example, calcium acetylide addition to methyl ketene derivatives (e.g., methyl vinyl ketone) under inert atmospheres can yield similar propargyl alcohols. Reaction optimization should focus on temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Catalytic systems, such as Lindlar catalysts for selective hydrogenation of triple bonds, may also enhance selectivity . Purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like diols or over-reduced species.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for alkynyl proton signals (δ 1.8–2.5 ppm) and hydroxyl proton resonance (δ 1.0–5.0 ppm, depending on hydrogen bonding). Allylic methyl groups may appear as singlets near δ 1.2–1.5 ppm.
  • ¹³C NMR : The acetylenic carbons (sp-hybridized) typically resonate at δ 70–85 ppm, while the hydroxyl-bearing carbon (sp³) appears at δ 60–75 ppm.
    • IR : Strong O-H stretching (~3200–3600 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹) are diagnostic.
    • GC-MS : Monitor for molecular ion peaks (e.g., m/z 96–100 for similar compounds) and fragmentation patterns indicative of propargyl alcohol derivatives .

Q. How does the allylic alcohol moiety in this compound influence its stability and susceptibility to oxidation?

The allylic alcohol structure renders the compound prone to oxidation, forming ketones or enones. To mitigate decomposition, storage under nitrogen or argon at low temperatures (–20°C) is advised. Antioxidants like BHT (butylated hydroxytoluene) can stabilize the compound during long-term storage. Oxidation studies should employ controlled conditions (e.g., PCC in dichloromethane) to isolate specific products like 4-methyl-4-penten-2-yn-1-one .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrogenation reactions involving this compound?

Hydrogenation of the triple bond in propargyl alcohols often proceeds via syn-addition mechanisms. Lindlar catalysts (Pd/CaCO₃ with quinoline) selectively hydrogenate alkynes to cis-alkenes, while Na/NH₃ (Birch reduction) yields trans-alkenes. Computational studies (DFT calculations) can model electron density distribution to predict regioselectivity. Experimental validation via deuterium labeling or kinetic isotope effects (KIEs) may resolve competing pathways .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) optimizes molecular geometries to calculate activation energies for reactions like nucleophilic additions or cyclizations. Molecular Dynamics (MD) simulations can model solvent effects (e.g., polarity of DMSO vs. THF) on reaction rates. For example, solvation free energy calculations may explain why polar aprotic solvents stabilize transition states in SN2 mechanisms involving propargyl alcohols .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis using this compound as a chiral building block?

Discrepancies in enantiomeric excess (ee) values may arise from catalyst poisoning (e.g., trace moisture) or substrate impurities. Researchers should:

  • Validate catalyst integrity via XPS or TEM.
  • Employ chiral HPLC or NMR shift reagents to confirm ee.
  • Conduct kinetic resolution studies to identify competing reaction pathways. Cross-referencing with steric/electronic parameters (Hammett plots) can clarify structure-activity relationships .

Q. What safety protocols are critical for handling this compound, given its structural similarity to hazardous propargyl alcohols?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data for similar compounds: ~200–500 mg/kg in rats).
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~5 mmHg at 25°C).
  • Waste Disposal : Segregate as halogenated organic waste and avoid aqueous neutralization, which may generate toxic fumes. Safety Data Sheets (SDS) for analogous compounds recommend emergency showers and eyewash stations in labs .

Methodological Tables

Table 1. Key Synthetic Routes and Yields for Propargyl Alcohol Derivatives

MethodConditionsYield (%)Reference
Calcium acetylide + ketone0°C, THF, N₂ atmosphere65–75
Lindlar hydrogenationH₂ (1 atm), quinoline inhibitor>90
Grignard additionRMgX, dry ether, reflux50–60

Table 2. Diagnostic Spectroscopic Data for this compound Analogs

TechniqueKey SignalsInterpretation
¹H NMRδ 2.1 (s, 3H, CH₃), δ 4.5 (t, 1H, OH)Methyl and hydroxyl groups
IR3260 cm⁻¹ (O-H), 2120 cm⁻¹ (C≡C)Propargyl alcohol signature
GC-MSm/z 96 (M⁺), m/z 68 (C≡C cleavage)Fragmentation pattern

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Feasible Synthetic Routes

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4-Methyl-4-penten-2-yn-1-ol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.